molecular formula C12H18N2O2S B1328627 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline CAS No. 942474-23-9

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline

Cat. No. B1328627
M. Wt: 254.35 g/mol
InChI Key: AWAXQNDPZPSFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Piperidin-1-yl)aniline” is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline” were not found, there are studies on the synthesis of related compounds. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(Piperidin-1-yl)aniline” consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Piperidin-1-yl)aniline” include a molecular weight of 176.26 . The properties of “5-(Methylsulfonyl)-2-piperidin-1-ylaniline” include a molecular weight of 254.35 g/mol .

Scientific Research Applications

Chemical Synthesis

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline and its derivatives have been explored in chemical synthesis. For example, studies have shown the use of piperidine derivatives in nucleophile-promoted alkyne-iminium ion cyclizations, which are essential in the synthesis of various organic compounds (Arnold et al., 2003).

Antimicrobial Activity

Compounds derived from 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline have demonstrated antimicrobial properties. A study found that certain piperidine derivatives showed potent antimicrobial activities against pathogens affecting tomato plants (Vinaya et al., 2009).

Anticancer Activity

Piperidine derivatives have also been investigated for their potential in cancer treatment. Research on (E)-N-((2-piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives revealed their anticancer activity against various human cells (Subhash & Bhaskar, 2021).

Molecular Structure Analysis

Studies involving piperidine derivatives often focus on their molecular structure and crystallography, contributing significantly to the understanding of their chemical properties and potential applications in various fields. For instance, the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol were investigated, revealing insights into its molecular configuration (Girish et al., 2008).

Corrosion Inhibition

Piperidine derivatives have been evaluated for their effectiveness in corrosion inhibition, particularly on iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption and corrosion inhibition properties of these compounds (Kaya et al., 2016).

Antibacterial Studies

Several piperidine derivatives have been synthesized and assessed for their antibacterial activity. This includes research on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, highlighting their potential as antibacterial agents (Iqbal et al., 2017).

properties

IUPAC Name

4-methylsulfonyl-3-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(13)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAXQNDPZPSFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243023
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline

CAS RN

942474-23-9
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.